![molecular formula C21H21I2N7O2 B11564883 2,4-diiodo-6-[(E)-(2-{4-[(4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B11564883.png)
2,4-diiodo-6-[(E)-(2-{4-[(4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-DIIODO-6-[(E)-(2-{4-[(4-METHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL is a complex organic compound characterized by the presence of multiple functional groups, including iodine atoms, a triazine ring, and a morpholine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIIODO-6-[(E)-(2-{4-[(4-METHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL typically involves multi-step organic reactions. . The reaction conditions often require the use of strong bases and controlled temperatures to ensure the selective formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, utilizing continuous flow reactors for scalability, and employing purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-DIIODO-6-[(E)-(2-{4-[(4-METHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The triazine ring can be reduced under specific conditions.
Substitution: The iodine atoms can be substituted with other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like thiols and amines. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group yields quinones, while substitution of iodine atoms can lead to a variety of substituted phenols .
Wissenschaftliche Forschungsanwendungen
2,4-DIIODO-6-[(E)-(2-{4-[(4-METHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential to stabilize mutant proteins, such as the p53 tumor suppressor.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2,4-DIIODO-6-[(E)-(2-{4-[(4-METHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL involves its ability to form stable complexes with target proteins. The iodine atoms participate in halogen bonding, which enhances the binding affinity to specific sites on the protein . This interaction can stabilize the protein structure, preventing its degradation and restoring its function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Diiodo-6-[(2-morpholin-4-yl-ethylimino)-methyl]-phenol
- 2,4-Diiodo-6-{(E)-[(4-methoxyphenyl)imino]methyl}phenol
- 2,4-Diiodo-6-[(3-nitrophenylimino)-methyl]-phenol
Uniqueness
What sets 2,4-DIIODO-6-[(E)-(2-{4-[(4-METHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL apart is its specific combination of functional groups, which allows for unique interactions with biological targets. The presence of the triazine ring and morpholine moiety provides additional binding sites and enhances its stability and solubility in biological systems.
Eigenschaften
Molekularformel |
C21H21I2N7O2 |
|---|---|
Molekulargewicht |
657.2 g/mol |
IUPAC-Name |
2,4-diiodo-6-[(E)-[[4-(4-methylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C21H21I2N7O2/c1-13-2-4-16(5-3-13)25-19-26-20(28-21(27-19)30-6-8-32-9-7-30)29-24-12-14-10-15(22)11-17(23)18(14)31/h2-5,10-12,31H,6-9H2,1H3,(H2,25,26,27,28,29)/b24-12+ |
InChI-Schlüssel |
PEVANLAUDIHJKJ-WYMPLXKRSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N/N=C/C4=C(C(=CC(=C4)I)I)O |
Kanonische SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NN=CC4=C(C(=CC(=C4)I)I)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


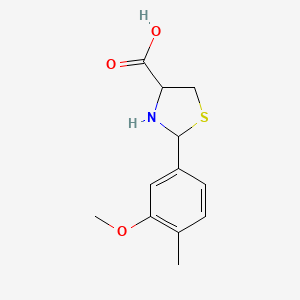
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B11564809.png)
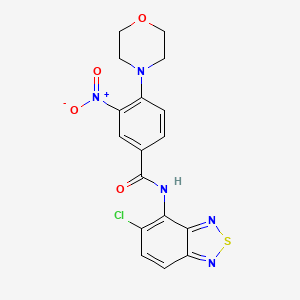
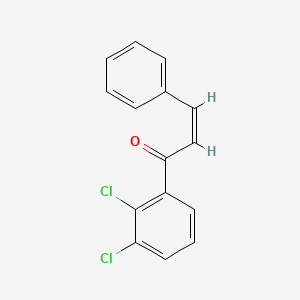
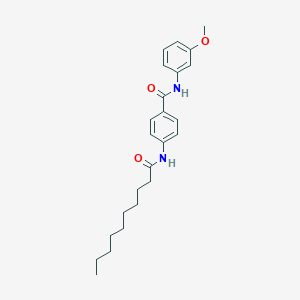
![2-[(2,6-Dibromo-4-methylphenyl)amino]-N'-[(1E)-1-phenylpropylidene]acetohydrazide](/img/structure/B11564830.png)
![N-(4-methoxyphenyl)-6-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11564839.png)


![N-({N'-[(E)-[2-(Pentyloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-[4-(propan-2-YL)phenyl]benzenesulfonamide](/img/structure/B11564849.png)
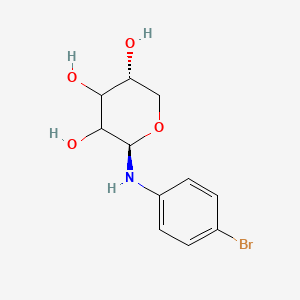
![4-[(E)-[(4-Methoxyphenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate](/img/structure/B11564859.png)
![2-[(2,6-Dibromo-4-methylphenyl)amino]-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11564862.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B11564870.png)
